molecular formula C17H15BrN2S B11100900 1-benzyl-2-[(4-bromobenzyl)sulfanyl]-1H-imidazole

1-benzyl-2-[(4-bromobenzyl)sulfanyl]-1H-imidazole

Cat. No.: B11100900
M. Wt: 359.3 g/mol
InChI Key: AQGVUWQBXPUKPF-UHFFFAOYSA-N
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Description

1-BENZYL-1H-IMIDAZOL-2-YL (4-BROMOBENZYL) SULFIDE is a heterocyclic compound that features an imidazole ring substituted with benzyl and bromobenzyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-BENZYL-1H-IMIDAZOL-2-YL (4-BROMOBENZYL) SULFIDE typically involves the cyclization of amido-nitriles or the reaction of amines with enones under catalytic conditions. For example, a copper-catalyzed reaction of amines with enones can yield imidazoles with substitutions at various positions . The reaction conditions are generally mild and can tolerate a variety of functional groups, including aryl halides and heterocycles .

Industrial Production Methods

Industrial production methods for this compound would likely involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems could be employed to optimize the reaction conditions and improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-BENZYL-1H-IMIDAZOL-2-YL (4-BROMOBENZYL) SULFIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific substituents.

    Substitution: The bromobenzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents to the bromobenzyl moiety.

Scientific Research Applications

1-BENZYL-1H-IMIDAZOL-2-YL (4-BROMOBENZYL) SULFIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research into its pharmacological properties may lead to the development of new therapeutic agents.

    Industry: The compound can be utilized in the development of advanced materials with specific functional properties.

Mechanism of Action

The mechanism by which 1-BENZYL-1H-IMIDAZOL-2-YL (4-BROMOBENZYL) SULFIDE exerts its effects involves interactions with molecular targets such as enzymes and receptors. The imidazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological macromolecules. The benzyl and bromobenzyl groups can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    1-BENZYL-1H-IMIDAZOL-2-YL (4-CHLOROBENZYL) SULFIDE: Similar structure but with a chlorine substituent instead of bromine.

    1-BENZYL-1H-IMIDAZOL-2-YL (4-FLUOROBENZYL) SULFIDE: Contains a fluorine substituent, which can alter its chemical and biological properties.

    1-BENZYL-1H-IMIDAZOL-2-YL (4-METHYLBENZYL) SULFIDE:

Uniqueness

1-BENZYL-1H-IMIDAZOL-2-YL (4-BROMOBENZYL) SULFIDE is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This can influence the compound’s reactivity and its interactions with biological targets, making it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C17H15BrN2S

Molecular Weight

359.3 g/mol

IUPAC Name

1-benzyl-2-[(4-bromophenyl)methylsulfanyl]imidazole

InChI

InChI=1S/C17H15BrN2S/c18-16-8-6-15(7-9-16)13-21-17-19-10-11-20(17)12-14-4-2-1-3-5-14/h1-11H,12-13H2

InChI Key

AQGVUWQBXPUKPF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=CN=C2SCC3=CC=C(C=C3)Br

Origin of Product

United States

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